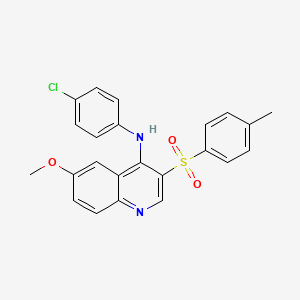

N-(4-chlorophenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine

Beschreibung

N-(4-Chlorophenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a quinoline derivative characterized by a 4-chlorophenylamino group at position 4, a methoxy group at position 6, and a 4-methylbenzenesulfonyl substituent at position 3. The sulfonyl group in this compound may enhance binding affinity to biological targets due to its electron-withdrawing nature, while the methoxy group improves solubility .

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3S/c1-15-3-10-19(11-4-15)30(27,28)22-14-25-21-12-9-18(29-2)13-20(21)23(22)26-17-7-5-16(24)6-8-17/h3-14H,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTLPNJHJKQPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorophenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and various amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-(4-chlorophenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), leading to anti-inflammatory effects . Additionally, it may interact with DNA and proteins, disrupting cellular processes and exhibiting anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Quinoline Derivatives

- Sulfonyl vs. Nitro Groups : The target compound’s 4-methylbenzenesulfonyl group (electron-withdrawing) contrasts with NQ15’s nitro group at position 3, which is strongly electron-withdrawing and may reduce metabolic stability compared to sulfonyl .

- Methoxy vs. Ethoxy/Benzyloxy : The 6-methoxy group in the target compound likely improves water solubility relative to NQ15’s 6-benzyloxy or compound 7’s 6-(2-methylbenzyloxy), which introduce steric bulk .

- Halogenated Aromatic Rings : The 4-chlorophenyl group in the target compound differs from compound 7’s 3-chloro-4-fluorophenyl, where fluorine’s electronegativity may enhance target binding .

Physical and Pharmacological Properties

Pharmacokinetic Considerations

- Lipophilicity: The target’s 4-methylbenzenesulfonyl group may balance lipophilicity better than N-(3-chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine’s trifluoromethyl group, which increases logP .

Biologische Aktivität

N-(4-chlorophenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core structure with several functional groups that enhance its biological activity. The presence of a chlorophenyl group , methoxy group , and sulfonyl moiety contributes to its solubility and bioavailability, making it a candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C24H20ClN2O4S |

| Molecular Weight | 463.94 g/mol |

| CAS Number | 902298-82-2 |

The exact mechanism of action for N-(4-chlorophenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is not fully elucidated. However, it is believed to interact with various molecular targets within biological systems, potentially modulating enzyme activity and influencing cell signaling pathways. This interaction may lead to significant biological effects, including:

- Inhibition of cell proliferation

- Induction of apoptosis

- Antimicrobial properties

Anticancer Activity

Research indicates that compounds in the quinoline family exhibit potent anticancer properties. For instance, studies have shown that similar quinoline derivatives can inhibit tubulin polymerization and induce apoptosis in cancer cells. The compound's ability to target specific cancer cell lines suggests potential efficacy in treating various malignancies.

- Case Study: Apoptosis Induction

- Cell Proliferation Inhibition

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been investigated for their effectiveness against various pathogens:

- Bacterial Inhibition: Compounds with similar structures have shown significant inhibition against Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition (%) |

|---|---|

| Staphylococcus aureus | 75% |

| Escherichia coli | 60% |

Antiviral Properties

Quinoline derivatives have also been explored for antiviral activity, particularly against Hepatitis C virus (HCV) and other viral pathogens. The presence of specific substituents can enhance their effectiveness in inhibiting viral replication.

Synthesis and Research Applications

The synthesis of N-(4-chlorophenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multi-step organic reactions. Common methods include:

- Preparation of the Quinoline Core: Utilizing readily available precursors.

- Introduction of Functional Groups: Employing sulfonylation and methoxylation reactions under controlled conditions.

This compound is primarily utilized in pharmaceutical research due to its potential therapeutic applications in treating cancer and infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.